molecular formula C16H24ClNO5 B4017958 1-methyl-2-(4-morpholinyl)ethyl (4-methoxyphenoxy)acetate hydrochloride

1-methyl-2-(4-morpholinyl)ethyl (4-methoxyphenoxy)acetate hydrochloride

Cat. No. B4017958
M. Wt: 345.8 g/mol
InChI Key: DQUBDOCQTYQBRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-methyl-2-(4-morpholinyl)ethyl (4-methoxyphenoxy)acetate hydrochloride typically involves cyclization reactions, reduction, and acidification. A study by Tan Bin (2011) details the synthesis of a similar compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, through a divergent synthetic method, achieving a yield of 62.3% (Tan Bin, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques like IR, 1H NMR, MS technology. For instance, Singh et al. (2000) investigated the molecular structure of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine (L1), revealing its complexation with palladium(II) and mercury(II) (Singh et al., 2000).

Chemical Reactions and Properties

Chemical reactions of similar compounds often involve complexation and bond formation with various elements. For example, the reaction of 4-(2-chloroethyl)morpholine hydrochloride with ArTe− and Te2−, as studied by Singh et al. (2000), resulted in the formation of new tellurated derivatives (Singh et al., 2000).

Physical Properties Analysis

The physical properties of these compounds include their molecular weight, boiling and melting points, solubility, and other physicochemical characteristics. Detailed information on these properties requires specific experimental data from studies focused on the exact compound .

Chemical Properties Analysis

The chemical properties are defined by their reactivity, stability, and interaction with other chemical entities. The studies by Shi et al. (2012) and Zhou Peng (2004) provide insights into the synthesis and characterization of compounds with similar structures, highlighting their reactivity and potential applications (Shi et al., 2012); (Zhou Peng, 2004).

properties

IUPAC Name

1-morpholin-4-ylpropan-2-yl 2-(4-methoxyphenoxy)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5.ClH/c1-13(11-17-7-9-20-10-8-17)22-16(18)12-21-15-5-3-14(19-2)4-6-15;/h3-6,13H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUBDOCQTYQBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)OC(=O)COC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Morpholin-4-ylpropan-2-yl 2-(4-methoxyphenoxy)acetate;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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